molecular formula C13H14F3N3OS B10924891 N-(3-methoxypropyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

N-(3-methoxypropyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10924891
M. Wt: 317.33 g/mol
InChI Key: QGGSYSYADOLJFX-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-aminopyrimidine, the thiophene and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.

    Introduction of the Methoxypropyl Group: The 3-methoxypropyl group can be attached via nucleophilic substitution reactions, using reagents like 3-methoxypropyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogenation or alkylation reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interacting with nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine: Lacks the methoxypropyl group.

    N-(3-methoxypropyl)-4-(phenyl)-6-(trifluoromethyl)pyrimidin-2-amine: Has a phenyl group instead of a thiophene ring.

Uniqueness

N-(3-methoxypropyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the methoxypropyl group and the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H14F3N3OS

Molecular Weight

317.33 g/mol

IUPAC Name

N-(3-methoxypropyl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H14F3N3OS/c1-20-6-3-5-17-12-18-9(10-4-2-7-21-10)8-11(19-12)13(14,15)16/h2,4,7-8H,3,5-6H2,1H3,(H,17,18,19)

InChI Key

QGGSYSYADOLJFX-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2

Origin of Product

United States

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